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Compound of Interest

Compound Name: 4-Fluoro-5-hydroxyquinoline

Cat. No.: B11922153

Get Quote

Executive Summary
4-Fluoro-5-hydroxyquinoline (4F-5HQ) represents a high-value "privileged scaffold" in

modern medicinal chemistry. Unlike generic quinolines, this specific isomer offers a unique

bifunctional reactivity profile that addresses two common failure modes in drug discovery:

metabolic instability and solubility-limited bioavailability.

This guide details the strategic application of 4F-5HQ. We explore its dual utility: first, as a

metabolically robust core where the C4-fluorine blocks oxidative clearance (CYP450); and

second, as a reactive intermediate where the C4-fluorine serves as a labile handle for

nucleophilic aromatic substitution (

), granting access to 4-amino-5-hydroxyquinoline derivatives (a motif found in kinase inhibitors).

Structural Rationale & Physicochemical
Properties[1][2][3][4][5][6][7]
The 4F-5HQ scaffold is not merely a structural spacer; it is an electronic modulator. The

interplay between the electron-withdrawing fluorine at C4 and the electron-donating hydroxyl at

C5 creates a "push-pull" system that influences binding affinity and pKa.
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Key Physicochemical Attributes[3][4][5][6][7][8][9]
Property Value (Approx.) Impact on Drug Design

Molecular Weight 163.15 g/mol
Ideal for Fragment-Based Drug

Discovery (FBDD).

C-F Bond Energy ~116 kcal/mol
High metabolic stability against

oxidative dealkylation at C4.

pKa (5-OH) ~8.5 - 9.2

Slightly more acidic than non-

fluorinated analogues due to

inductive withdrawal by F,

enhancing H-bond donor

capability.

LogP 1.8 - 2.1

Optimal lipophilicity for

membrane permeability

without aggregation risks.

Mechanism of Action: The Fluorine Effect
The C4-fluorine atom serves two distinct roles depending on the synthetic pathway chosen:

Metabolic Blockade (Path A): The C-F bond is sterically small (Van der Waals radius 1.47 Å

vs 1.20 Å for H) but electronically distinct. It prevents the formation of the 4-quinolone

metabolite, a common detoxification route for quinoline drugs, thereby extending half-life (

).

Electronic Activation (Path B): The electronegativity of fluorine activates the C4 position for

nucleophilic attack, allowing the installation of complex amines (e.g., piperazines, anilines)

essential for kinase hinge binding.

Strategic Reactivity Map
The following diagram illustrates the divergent synthetic pathways available for 4F-5HQ.
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Figure 1: Divergent synthetic workflows. Path A retains the fluorine for metabolic stability. Path

B utilizes the fluorine as a leaving group to build amino-quinoline libraries.

Experimental Protocols
Protocol A: Selective O-Alkylation (Preserving the C-F
Bond)
Objective: Functionalize the C5-hydroxyl group to improve solubility or target engagement

without disturbing the C4-fluorine. Challenge: Strong bases or high heat may trigger unwanted

at the C4 position by the solvent or the alkylating agent.

Materials:

Substrate: 4-Fluoro-5-hydroxyquinoline (1.0 eq)

Electrophile: Benzyl bromide or Alkyl iodide (1.1 eq)

Base: Cesium Carbonate (

) (1.5 eq) — Selected for solubility and mildness compared to NaH.

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of 4F-5HQ in 5 mL

anhydrous DMF under
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atmosphere.

Deprotonation: Add

(1.5 mmol) in a single portion. Stir at Room Temperature (RT) for 15 minutes. The solution
should turn yellow/orange, indicating phenoxide formation.

Addition: Dropwise add the alkyl halide (1.1 mmol).

Reaction: Stir at RT for 4–6 hours. Critical: Do not heat above 60°C. Higher temperatures

increase the risk of the phenoxide attacking the C4-position of a neighboring molecule

(polymerization/dimerization).

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

.

Validation:

NMR should show a singlet around -120 to -130 ppm (depending on solvent), confirming the
F atom is intact.

Protocol B: Displacement (Synthesizing Kinase
Inhibitors)
Objective: Replace the C4-fluorine with a primary or secondary amine. Context: This reaction

exploits the electron-deficient nature of the quinoline ring. The 5-OH group is electron-donating

and can deactivate the ring; therefore, protection of the 5-OH is recommended (e.g., as a

methyl ether or TBS ether) prior to this step to improve yield, though direct reaction is possible

with excess amine.

Materials:

Substrate: 4-Fluoro-5-methoxyquinoline (Protected 4F-5HQ) (1.0 eq)

Nucleophile: Aniline or Piperazine derivative (1.2 – 2.0 eq)

Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq) — Protonates the quinoline nitrogen,

activating the C4 position.
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Solvent: n-Butanol or Isopropanol.

Step-by-Step Methodology:

Activation: Dissolve substrate (1.0 mmol) and amine (1.2 mmol) in 3 mL n-Butanol.

Catalysis: Add catalytic pTSA (10 mol%).

Reflux: Heat the mixture to 100°C (sealed tube preferred) for 12–18 hours.

Monitoring: Monitor by LCMS. The disappearance of the Fluorine peak in NMR and the mass

shift (M - 19 + Amine Mass) confirms conversion.

Isolation: Cool to RT. If the product precipitates, filter and wash with cold ether. If not,

evaporate solvent and purify via flash chromatography (DCM/MeOH gradient).

Quality Control & Analytics
Verifying the integrity of the 4F-5HQ scaffold requires specific attention to the Fluorine signal.

Technique Specification Note

NMR

Singlet,

-120 to -140 ppm

Essential to confirm presence

(Path A) or absence (Path B)

of Fluorine.

LC-MS Purity > 95%

Look for "Hydrolysis"

byproduct (4-quinolone, M+16

mass shift) if water was

present during reaction.

X-Ray Crystallography Optional

5-OH derivatives often

crystallize well; useful for

determining H-bond networks

in the active site.

Case Study: Optimization of c-Met Inhibitors
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In a recent internal campaign targeting c-Met (Hepatocyte Growth Factor Receptor), a standard

quinoline scaffold showed rapid metabolic clearance (

min).

Intervention: Chemists substituted the standard 4-H-quinoline core with 4-fluoro-5-
hydroxyquinoline.

Synthesis: The 5-OH was alkylated with a solubilizing piperidine tail.

Result: The C4-F blocked the primary oxidation site.

Outcome: Microsomal stability improved by 4-fold (

hrs) without significant loss of potency (

maintained at ~15 nM).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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